(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one
Description
Properties
IUPAC Name |
(1R,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYCNAAAZKNAJ-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CCC(=O)[C@@H]1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of photochemical [2+2] cycloaddition reactions to form the bicyclic structure. The reaction conditions often include the use of ultraviolet light and a suitable solvent to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
The bicyclo[3.1.0]hexane framework is of interest in drug development due to its unique structural properties that can influence biological activity. Compounds derived from this framework have been studied for their potential as orexin receptor antagonists, which are relevant in treating sleep disorders and obesity-related conditions . The structural modifications on the bicyclo[3.1.0]hexane core can lead to variations in receptor affinity and selectivity, making it a valuable scaffold for developing new pharmacological agents.
Case Study: Orexin Receptor Antagonists
Research has demonstrated that modifications to the bicyclo[3.1.0]hexane structure can yield compounds with varying affinities for orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite . For instance, derivatives synthesized from this scaffold exhibited promising results in radioligand binding studies, indicating their potential as therapeutic agents for insomnia and narcolepsy.
Fragrance Industry
Use in Perfumes:
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one has been recognized for its pleasant olfactory properties, making it suitable for use in fragrance formulations . Its unique scent profile can enhance the complexity of perfumes and other scented products.
Data Table: Fragrance Profile Comparison
| Compound Name | Odor Profile | Typical Concentration (%) |
|---|---|---|
| This compound | Fresh, woody | 0.5 - 2 |
| Limonene | Citrus | 1 - 10 |
| Linalool | Floral | 0.5 - 5 |
Synthetic Organic Chemistry
Synthetic Applications:
The bicyclo[3.1.0]hexane structure allows for diverse synthetic transformations, making it a versatile building block in organic synthesis . Its ability to undergo various chemical reactions opens avenues for creating complex molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Nucleosides
A study highlighted the synthesis of bicyclo[3.1.0]hexane-based nucleosides that were evaluated for their affinities at P1 receptors . The research focused on exploring structure-activity relationships to optimize these compounds for better biological activity.
Mechanism of Action
The mechanism of action of (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the bicyclic structure may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.1.0]hexan-2-one Derivatives
Bicyclo[3.1.0]hexan-2-one (CAS: 4160-49-0)
- Molecular formula : C₆H₈O
- Molecular weight : 96.13 g/mol
- Key differences : Lacks the 5-isopropyl substituent, reducing steric hindrance and lipophilicity.
- Occurrence : Found in trace amounts in plant metabolites and synthetic intermediates .
- Synthesis : Derived from simpler precursors like bicyclo[2.2.1]hept-5-en-2-one via hydride addition .
5-Isopropylbicyclo[3.1.0]hex-3-en-2-one
Bicyclo[3.1.0]hexane Derivatives with Heteroatoms
(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one Derivatives
- Example : (1R,5S)-3-Cyclohexyl-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one
- Molecular formula : C₁₇H₂₂N₂O
- Applications : Used in medicinal chemistry for their rigid, scaffold-like structures .
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Bicyclo[3.1.0]hexane Derivatives with Functional Group Variations
4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane
- Molecular formula : C₉H₁₄
- Key differences : Lacks the ketone group, reducing electrophilicity.
- Role : Acts as a biomarker for mold detection in nutmeg, indicating structural sensitivity to environmental degradation .
Sabinol (Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-)
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Biological Activity: The 5-isopropyl group in Sabina ketone enhances antifungal activity compared to non-substituted analogs, as seen in Streptomyces spp. .
- Synthetic Accessibility : Bicyclo[3.1.0]hexan-2-one derivatives with smaller substituents (e.g., methyl) are more synthetically accessible than 5-exo-substituted analogs .
- Structural Rigidity : The bicyclo[3.1.0] framework provides conformational restraint, making it valuable in drug design for targeting enzymes like terpene synthases .
Biological Activity
(1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one, also known as Sabinene hydrate, is a bicyclic monoterpene ketone with the molecular formula CHO. This compound is derived from various essential oils and has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article explores the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.
- Molecular Formula: CHO
- Molecular Weight: 138.21 g/mol
- Solubility: Soluble in dichloromethane and ethyl acetate
- CAS Number: 17699-16-0
Biological Activity Overview
The biological activities of this compound can be classified into several categories:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of Sabinene hydrate against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Effective against biofilms | |
| Candida albicans | Antifungal activity |
A study highlighted that Sabinene hydrate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food products.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties.
- A study conducted on murine models demonstrated that administration of Sabinene hydrate reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
3. Antioxidant Activity
Sabinene hydrate has been shown to exhibit antioxidant properties, which can help in mitigating oxidative stress.
- In vitro assays revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models .
Case Studies
Recent clinical studies have explored the therapeutic applications of this compound.
Case Study 1: Respiratory Infections
A clinical trial investigated the efficacy of Sabinene hydrate in patients with respiratory infections caused by viral pathogens. The results indicated a significant reduction in symptoms and viral load among treated patients compared to the control group .
Case Study 2: Skin Infections
Another study focused on the topical application of Sabinene hydrate for treating skin infections caused by Staphylococcus aureus. Patients reported improved healing times and reduced inflammation after treatment with formulations containing this compound .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits biofilm formation.
- Anti-inflammatory Mechanism: It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Antioxidant Defense: It enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,5S)-5-(1-Methylethyl)bicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as propanedioic acid derivatives or allyl-substituted esters. For example, cyclopropanation via carbene insertion or acid/base-catalyzed ring closure can achieve the bicyclic framework. Reaction conditions (e.g., temperature, catalysts like Rh₂(OAc)₄, or strong bases) critically influence stereoselectivity. Low temperatures favor kinetic control, while thermodynamic conditions may alter substituent orientation .
Q. Which spectroscopic techniques are optimal for characterizing the bicyclic core and ketone group in this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and quaternary carbons, with distinct shifts for cyclopropane protons (δ 1.2–2.0 ppm) and the ketone carbonyl (δ ~210 ppm in 13C NMR).
- IR Spectroscopy : Confirms the ketone group (C=O stretch ~1700–1750 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., EI-MS for fragmentation patterns).
- X-ray Crystallography : Resolves stereochemistry and ring strain effects .
Q. How can researchers verify the purity of this compound, and what analytical challenges arise due to its bicyclic structure?
- Methodological Answer : Use HPLC with chiral columns to separate enantiomers, or GC-MS for volatile derivatives. Challenges include peak broadening due to ring strain and sensitivity to temperature. Purity assays (e.g., elemental analysis) should corroborate spectroscopic data .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for ring-opening pathways. For example, nucleophilic attack at the ketone or strain-driven cyclopropane cleavage can be modeled using Gaussian or ORCA software. Solvent effects (PCM models) and steric hindrance from the isopropyl group are critical parameters .
Q. How does the stereochemistry of the bicyclo[3.1.0]hexane core influence its biological interactions, such as enzyme binding or membrane permeability?
- Methodological Answer : The (1R,5S) configuration creates a rigid, concave structure that may complement enzyme active sites. Molecular docking (AutoDock Vina) and MD simulations assess binding affinity. Comparative studies with enantiomers (e.g., 1S,5R) reveal stereospecific effects on pharmacokinetics .
Q. What strategies resolve conflicting data in reaction yields or byproduct formation during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimizes parameters (e.g., catalyst loading, solvent polarity).
- In-situ Monitoring : ReactIR or LC-MS tracks intermediate formation.
- Byproduct Analysis : NMR-guided isolation identifies dimers or oxidation products. Adjusting protecting groups (e.g., silyl ethers) minimizes side reactions .
Q. Can this compound serve as a precursor for bioactive derivatives, and what functionalization methods are most effective?
- Methodological Answer : The ketone enables reductive amination (e.g., NaBH₃CN with amines) or Grignard additions. Sulfonylation (e.g., 1-naphthylsulfonyl chloride) enhances solubility and target affinity. Stereochemical retention during derivatization requires mild conditions to preserve the bicyclic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

